Cas no 865545-44-4 (4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)

4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide structure
865545-44-4 structure
Product Name:4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide
CAS No:865545-44-4
MF:C22H18N2O2S
MW:374.455523967743
CID:5876662
PubChem ID:2105007
Update Time:2025-10-24

4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • (E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
    • Benzamide, 4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-
    • 4-acetyl-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
    • F1381-1841
    • AKOS024608417
    • 865545-44-4
    • 4-acetyl-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
    • 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide
    • Inchi: 1S/C22H18N2O2S/c1-3-24-19-13-12-16-6-4-5-7-18(16)20(19)27-22(24)23-21(26)17-10-8-15(9-11-17)14(2)25/h4-13H,3H2,1-2H3
    • InChI Key: WSYZCIMROCTNNW-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CC)C2=CC=C3C(=C2S1)C=CC=C3)(=O)C1=CC=C(C(C)=O)C=C1

Computed Properties

  • Exact Mass: 374.10889899g/mol
  • Monoisotopic Mass: 374.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 611
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 75Ų

4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide Pricemore >>

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Additional information on 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide

Introduction to 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide (CAS No. 865545-44-4)

4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide, identified by its CAS number 865545-44-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the benzamide class and incorporates a naphthothiazole core, which is a privileged scaffold frequently explored in drug discovery due to its demonstrated biological activity. The presence of an acetyl group and an ethyl substituent at specific positions on the naphthothiazole ring further modulates its pharmacophoric properties, making it a promising candidate for further investigation.

The naphthothiazole moiety is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer activities. The benzamide group, on the other hand, is a well-established pharmacological moiety that enhances binding affinity and bioavailability. The combination of these structural features in 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide suggests potential therapeutic applications across multiple disease areas.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with improved pharmacological profiles. The naphthothiazole scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. For instance, derivatives of naphthothiazole have shown promise in inhibiting kinases and other enzymes that are aberrantly expressed in tumor cells. Similarly, benzamides have been widely explored for their role in modulating inflammatory pathways by interacting with targets such as COX-2 and NF-κB.

The specific configuration of 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide, particularly the trans configuration of the double bond in the naphthothiazole ring (indicated by the (2E) notation), is critical for its biological activity. Stereochemical control plays a pivotal role in determining the efficacy and selectivity of pharmaceutical compounds. The trans configuration may enhance interactions with biological targets by optimizing steric and electronic properties. Additionally, the acetyl group at the 4-position of the naphthothiazole ring could serve as a hinge point for further derivatization or as an anchor for protein binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. These tools have been instrumental in understanding how 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide interacts with potential biological targets. For example, studies suggest that the benzamide moiety may bind to hydrophobic pockets on proteins, while the naphthothiazole ring engages in π-stacking interactions or hydrogen bonding networks. Such insights are crucial for designing next-generation analogs with enhanced potency and reduced side effects.

The synthesis of 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cyclization reactions to form the naphthothiazole core followed by functional group interconversions to introduce the acetyl and ethyl substituents at appropriate positions. Advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency and scalability. Techniques such as transition-metal-catalyzed coupling reactions have streamlined many synthetic steps, reducing both reaction times and byproduct formation.

The pharmacological evaluation of 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide has revealed intriguing biological activities that warrant further exploration. Preliminary studies indicate that this compound exhibits inhibitory effects against certain enzymes implicated in cancer metabolism. Specifically, it has shown potential in suppressing enzymes like lactate dehydrogenase (LDH) and hexokinase (HK), which are overexpressed in many cancer cell lines. By targeting these enzymes, 4-acetyl-N-(2E)-3-ethyl-2H,3H-naphtho[2,1-d]thiazol-2-ylidenebenzamide may disrupt energy metabolism pathways that are crucial for tumor growth and survival.

Moreover, the compound has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in immune responses. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interfering with signaling cascades like NF-κB. These findings align with the broader goal of developing small-molecule inhibitors that can dampen excessive inflammatory responses without compromising host immunity. Given the multifaceted nature of inflammation in diseases such as rheumatoid arthritis and atherosclerosis,4-acetyl-N-(2E)-3ethyl-N-(())N-(()))N-(())N-((

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